molecular formula C9H7BrO3 B12433517 7-Bromo-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

7-Bromo-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

Cat. No.: B12433517
M. Wt: 243.05 g/mol
InChI Key: RDCAJOKGBCDQKD-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde typically involves the bromination of 2,4-dihydro-1,3-benzodioxine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as chloroform or dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 7-Bromo-2,4-dihydro-1,3-benzodioxine-8-carboxylic acid.

    Reduction: 7-Bromo-2,4-dihydro-1,3-benzodioxine-8-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde

Comparison: Compared to similar compounds, 7-Bromo-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is unique due to its specific ring structure and functional groupsFor instance, the presence of the benzodioxine ring can influence its electronic properties and interactions with other molecules .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

7-bromo-4H-1,3-benzodioxine-8-carbaldehyde

InChI

InChI=1S/C9H7BrO3/c10-8-2-1-6-4-12-5-13-9(6)7(8)3-11/h1-3H,4-5H2

InChI Key

RDCAJOKGBCDQKD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)Br)C=O)OCO1

Origin of Product

United States

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